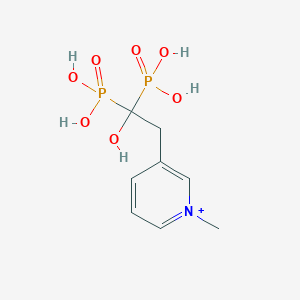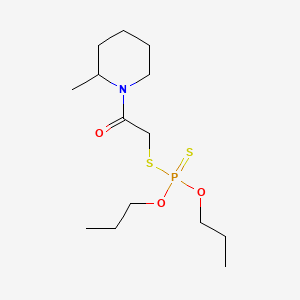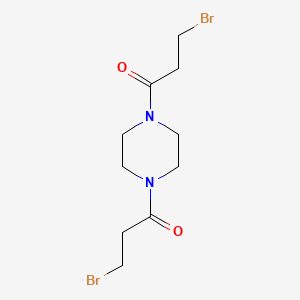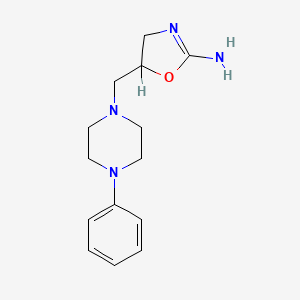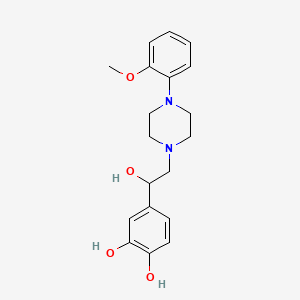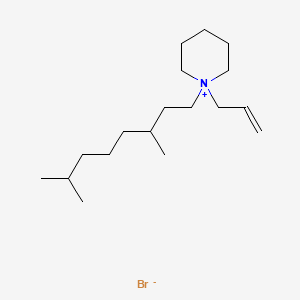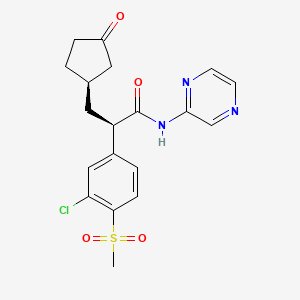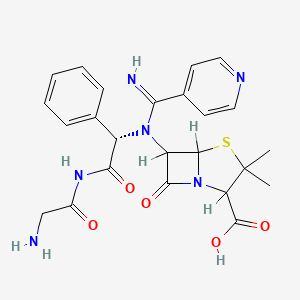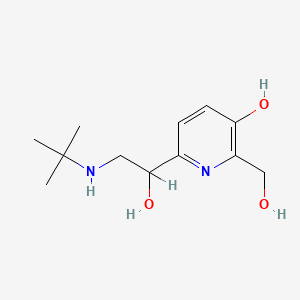
ネロシグアート
概要
説明
ネロシグアートは、バイエル薬品が最初に開発した可溶性グアニル酸シクラーゼ刺激薬です。 これは、心血管疾患、泌尿生殖器疾患、呼吸器疾患の治療に可能性を示した低分子薬です . ネロシグアートは、一酸化窒素シグナル伝達経路において重要な役割を果たす酵素である可溶性グアニル酸シクラーゼを刺激することによって作用し、血管拡張などの有益な効果をもたらします .
2. 製法
主な方法の1つは、肝臓や肺に存在するCYP3A4、CYP2C8、CYP2J2、CYP1A1などのシトクロムP450アイソ酵素を使用することです . 工業生産方法は、通常、結晶化やクロマトグラフィーなどの複数の精製工程を含む、高純度と収率を確保するように設計されています .
3. 化学反応解析
ネロシグアートは、次のようなさまざまな化学反応を起こします。
還元: この反応は、通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、酸素原子の除去または水素原子の付加を伴います。
置換: この反応は、通常、ハロゲンやアルキル化剤などの試薬を使用して、1つの官能基を別の官能基で置き換えることを伴います.
これらの反応で一般的に使用される試薬や条件には、ジメチルスルホキシドやアセトニトリルなどの有機溶媒、および炭素担持パラジウムなどの触媒が含まれます。 これらの反応から生成される主な生成物は、ピラゾロピリジンコアのさまざまな誘導体であり、これは化合物の薬理学的特性を強化するためにさらに修飾することができます .
4. 科学研究への応用
化学: ネロシグアートは、可溶性グアニル酸シクラーゼ刺激のメカニズムと、環状グアノシン一リン酸合成への影響を研究するためのモデル化合物として使用されます.
生物学: 研究により、ネロシグアートは細胞シグナル伝達経路を調節でき、血管拡張、平滑筋増殖の抑制、白血球動員の減少などの効果をもたらすことが示されています.
科学的研究の応用
作用機序
ネロシグアートは、一酸化窒素シグナル伝達経路の重要な構成要素である酵素である可溶性グアニル酸シクラーゼを刺激することによって効果を発揮します。 一酸化窒素がその補欠分子族ヘム基に結合すると、可溶性グアニル酸シクラーゼはグアノシン三リン酸を環状グアノシン一リン酸に変換する触媒作用を触媒します。 このセカンドメッセンジャー分子は次に、プロテインキナーゼGを活性化し、血管拡張、平滑筋増殖の抑制、白血球動員の減少など、一連の下流効果をもたらします .
6. 類似の化合物との比較
ネロシグアートは、リオシグアートやベリシグアートなどの他の可溶性グアニル酸シクラーゼ刺激薬と類似しています。 しかし、それを際立たせる独自の特性があります。
これらの違いは、ネロシグアートのユニークな薬理学的プロファイルを強調しており、特定の治療用途に貴重な化合物となっています。
将来の方向性
生化学分析
Biochemical Properties
Nelociguat interacts with the enzyme soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway . It increases the phosphorylation of the protein kinase G (PKG) substrate vasodilator-stimulator protein (VASP) in isolated rat aortic smooth muscle cells .
Cellular Effects
Nelociguat has shown to induce vasodilation in rat aortic rings . It influences cell function by modulating the nitric oxide-cyclic guanosine monophosphate (cGMP) pathway, a fundamental cell-signaling pathway .
Molecular Mechanism
Nelociguat exerts its effects at the molecular level by stimulating soluble guanylate cyclase (sGC), thereby enhancing the cGMP pathway independently of nitric oxide . This leads to various downstream effects, including vasodilation and inhibition of smooth muscle proliferation .
Dosage Effects in Animal Models
In spontaneously hypertensive stroke-prone rats, a low dose of Nelociguat decreases urine output and improves survival . A high dose also reduces urine output, reduces microalbuminuria, and attenuates the increase in mean arterial pressure .
Metabolic Pathways
Nelociguat is metabolized to its active form by the cytochrome P450 (CYP) isoform CYP1A1 . This metabolic pathway involves Phase II UGT-mediated conjugation with glucuronic acid to form a pharmacologically inactive N-glucuronide metabolite .
準備方法
One of the primary methods involves the use of cytochrome P450 isoenzymes, including CYP3A4, CYP2C8, CYP2J2, and CYP1A1, which are located in the liver and lungs . Industrial production methods are designed to ensure high purity and yield, often involving multiple purification steps such as crystallization and chromatography .
化学反応の分析
Nelociguat undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and acetonitrile, as well as catalysts like palladium on carbon. Major products formed from these reactions include various derivatives of the pyrazolopyridine core, which can be further modified to enhance the compound’s pharmacological properties .
類似化合物との比較
Nelociguat is similar to other soluble guanylate cyclase stimulators, such as riociguat and vericiguat. it has unique properties that set it apart:
These differences highlight the unique pharmacological profile of Nelociguat, making it a valuable compound for specific therapeutic applications.
特性
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQHGWIXJSSWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625115-52-8 | |
| Record name | Nelociguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NELOCIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

